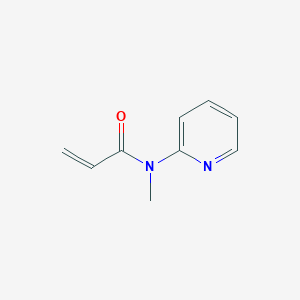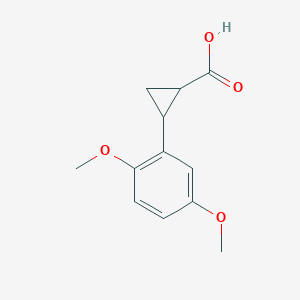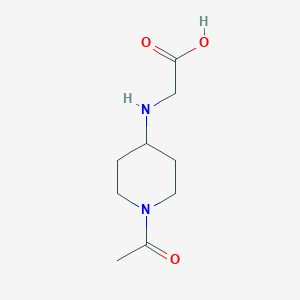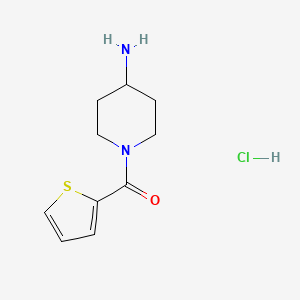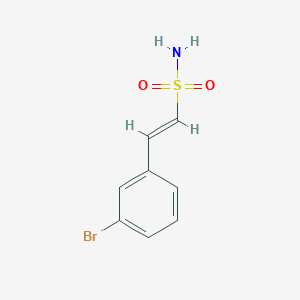
2-(3-Bromophenyl)ethene-1-sulfonamide
説明
2-(3-Bromophenyl)ethene-1-sulfonamide is a chemical compound with the CAS Number: 1158113-75-7 . It has a molecular weight of 262.13 . The IUPAC name for this compound is (E)-2-(3-bromophenyl)ethenesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrNO2S/c9-8-3-1-2-7 (6-8)4-5-13 (10,11)12/h1-6H, (H2,10,11,12)/b5-4+ .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .科学的研究の応用
Antibacterial and Antiviral Applications Sulfonamides have been extensively utilized as antibacterial agents due to their ability to inhibit bacterial growth. Their mechanism involves the inhibition of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This inhibition results in the prevention of bacterial nucleic acid synthesis, thereby exerting bacteriostatic effects. Additionally, sulfonamides like amprenavir have shown effectiveness as antiviral HIV protease inhibitors, highlighting their versatility in combating infections (Gulcin & Taslimi, 2018).
Cancer Research In cancer research, sulfonamides have been investigated for their potential as antitumor agents. Their role extends to the development of drugs targeting various aspects of tumor growth and metastasis. The inhibition of carbonic anhydrases, enzymes involved in pH regulation and ion transport, by sulfonamides has been a particular focus. This inhibition can alter the tumor microenvironment, potentially inhibiting tumor growth and metastasis (Carta, Scozzafava, & Supuran, 2012).
Pharmaceutical and Medicinal Chemistry The structural diversity of sulfonamides allows for the development of a wide range of therapeutic agents. Over 150 FDA-approved sulfur (SVI)-based drugs are on the market, treating diseases from microbial infections to chronic conditions like diabetes and cancer. The research into sulfonyl or sulfonamides based compounds is ongoing, aiming to develop new therapeutic agents with improved efficacy and reduced toxicity (Zhao et al., 2018).
Environmental Impact and Bioremediation The environmental presence of sulfonamides, due to their widespread use in human and veterinary medicine, has raised concerns about microbial resistance and human health. Research has focused on understanding the environmental impact of sulfonamides and developing strategies for their bioremediation. This includes studying the microbial degradation of sulfonamides and their removal from contaminated environments, crucial for maintaining effective antibiotic therapies and reducing ecological risks (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
特性
IUPAC Name |
(E)-2-(3-bromophenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-6H,(H2,10,11,12)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNBUUMILFODSH-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


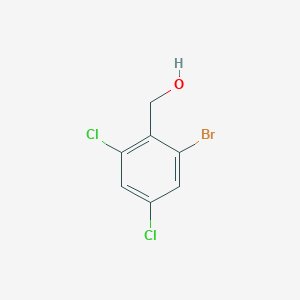
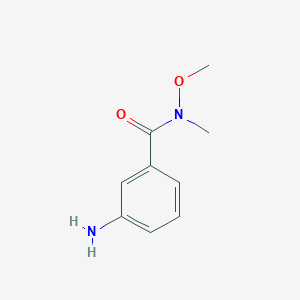
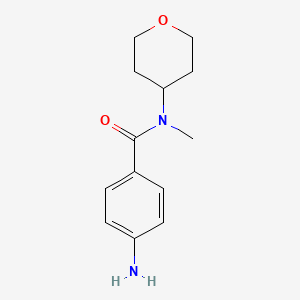

![[2-Fluoro-3-(hydroxymethyl)phenyl]methanol](/img/structure/B3214980.png)
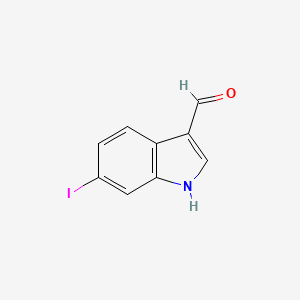
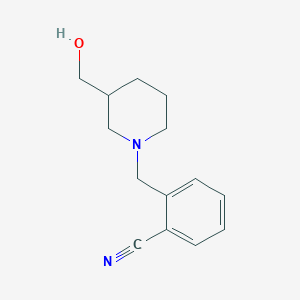
![(1-[4-(Propan-2-YL)piperazin-1-YL]cyclopentyl)methanamine](/img/structure/B3215001.png)
